Boc-3,4-difluoro-L-phenylalanine
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Overview
Description
Scientific Research Applications
Native Chemical Ligation at Phenylalanine
- Synthesis Applications : A study by Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method was applied in the synthesis of LYRAMFRANK, showcasing its compatibility with reactive side chains and the ability to ligate other than glycine Crich & Banerjee, 2007.
Self-Assembling and Piezoelectric Applications
- Self-Assembling : The self-assembling properties of Boc-protected analogues of diphenylalanine dipeptide in solution and their application in electrospun fibers were explored by Baptista et al. (2022), indicating potential uses in materials science Baptista et al., 2022.
Polymer Synthesis
- Polymer Synthesis with Controlled Properties : Kumar et al. (2012) synthesized methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine, via RAFT polymerization. This process yielded well-defined polymers with controlled molecular weight, showcasing applications in creating pH-responsive cationic polymers Kumar et al., 2012.
Diffusional Behavior in Solid-Phase Reaction Fields
- Study of Diffusional Behavior : Yamane et al. (2002) investigated the diffusion coefficients of Boc-Phe in Merrifield network polystyrene gels, providing insights into the diffusional behavior of amino acids in solid-phase reaction fields Yamane et al., 2002.
FRET Cassettes and DNA Sequencing
- DNA Sequencing Potential : Nampalli et al. (2002) utilized an unnatural, tri-functional amino acid, t-Boc-L-para-amino-phenylalanine, in the design and synthesis of FRET cassettes, exploring their potential for DNA sequencing Nampalli et al., 2002.
Safety and Hazards
Properties
IUPAC Name |
(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427298 |
Source
|
Record name | Boc-3,4-difluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-90-7 |
Source
|
Record name | Boc-3,4-difluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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